8-Bromo-6-methoxy-tetralin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKGALXLOFBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCC2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 8 Bromo 6 Methoxy Tetralin 1 One
Retrosynthetic Analysis of the 8-Bromo-6-methoxy-tetralin-1-one Skeleton
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical and commonly employed strategy involves the formation of the saturated carbocyclic ring as the key step.
A primary disconnection is the intramolecular Friedel-Crafts acylation. This approach traces the tetralone back to a 4-arylbutanoic acid precursor, specifically 4-(2-bromo-4-methoxyphenyl)butanoic acid. This precursor contains the requisite substitution pattern on the aromatic ring, ensuring the correct regiochemistry in the final product. The synthesis of this butanoic acid derivative would, in turn, originate from simpler aromatic building blocks.
An alternative retrosynthetic pathway would involve the formation of the 6-methoxy-tetralin-1-one core first, followed by a late-stage bromination. However, this approach is complicated by the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group at the C-6 position is an ortho-para director, activating the C-5 and C-7 positions for electrophilic substitution. Therefore, direct bromination of 6-methoxy-tetralin-1-one would likely yield the 5-bromo or 7-bromo isomers rather than the desired 8-bromo product. This makes the first strategy, which installs the bromine atom prior to cyclization, a more viable and controlled approach. In this context, the bromine atom not only serves as a desired feature in the final product but also functions as a crucial directing group to enforce the cyclization ortho to the methoxy substituent, preventing the formation of the thermodynamically favored 6-methoxy-1-tetralone (B92454) isomer. thieme-connect.com
Comparative Analysis of Classical and Modern Synthetic Routes to Substituted Tetralin-1-ones
The synthesis of the tetralin-1-one framework has evolved significantly, with modern methods offering improvements in efficiency, selectivity, and substrate scope over classical approaches. A comparative look at these strategies highlights the ingenuity required to construct specifically substituted skeletons like this compound.
The intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids or their corresponding acid chlorides is a classical and fundamental method for constructing the tetralone ring system. researchgate.net The reaction is typically promoted by a strong Lewis acid or a protic acid to facilitate the electrophilic attack of the acyl group onto the aromatic ring.
Key aspects of this approach include:
Reagents: Common reagents include polyphosphoric acid (PPA), aluminum chloride (AlCl₃), and sulfuric acid. researchgate.netresearchgate.net More modern protocols may use reagents like 1,1,1,3,3,3-hexafluoro-2-propanol, which can promote the acylation of acid chlorides without an additional catalyst. organic-chemistry.org
Regioselectivity: The primary challenge in this method is controlling the position of cyclization on a substituted aromatic ring. For instance, in a synthesis of 8-methoxy-1-tetralone, the use of a bromine substituent on the precursor methyl 4-arylbutyric ester was pivotal. thieme-connect.comthieme-connect.com This "blocking group" strategy prevents cyclization at the position para to the methoxy group, thereby directing the acylation to the desired ortho position to yield the 8-methoxy isomer exclusively. thieme-connect.comthieme-connect.com Without this strategic placement, the reaction yields the thermodynamically preferred 6-methoxy-1-tetralone. thieme-connect.com
Combined Strategies: This classical cyclization is often the final step in a multi-step sequence. For example, a Suzuki coupling can be used to construct the 4-arylbutanoic acid precursor, which is then cyclized via Friedel-Crafts acylation. lookchem.com
Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, are powerful modern tools for carbon-carbon bond formation and have been integrated into tetralone syntheses. wikipedia.orgnih.gov The Heck reaction typically couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org
In the context of tetralone synthesis, the Heck reaction is not used for the cyclization itself but rather to assemble the necessary precursors. A notable synthesis of 8-methoxy-1-tetralone employed a sequential strategy involving: thieme-connect.comthieme-connect.com
A palladium-mediated Heck cross-coupling reaction.
Subsequent catalytic hydrogenation of the newly formed double bond.
A final intramolecular acylation to form the tetralone ring.
The intramolecular Heck reaction is particularly effective for building cyclic structures, often providing better efficiency and stereoselectivity compared to its intermolecular counterpart. libretexts.org While challenges such as catalyst poisoning can arise, especially with certain heterocyclic substrates, these can often be overcome with the development of specialized ligands. nih.gov
The choice of cyclizing agent is critical for the efficiency and success of intramolecular acylations. While classical Lewis acids remain prevalent, modern reagents offer significant advantages.
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), Eaton's reagent is a potent cyclization agent. wikipedia.orgtcichemicals.com It is often favored over the more traditional polyphosphoric acid (PPA) because its lower viscosity makes it easier to handle, and it frequently provides cleaner reactions and higher yields. tcichemicals.comorgsyn.org This reagent has been effectively used in the synthesis of 6-methoxy-1-tetralone, where it catalyzed the cyclization of methyl 4-(3-methoxyphenyl)butanoate in high yield. chemicalbook.com It has also been successfully applied in the intramolecular acylation step for synthesizing the 8-methoxy-1-tetralone isomer. thieme-connect.comthieme-connect.com
Lewis Acids: A wide variety of Lewis acids, such as aluminum triflate, aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·Et₂O), are used to catalyze cyclization reactions. nih.govrsc.orgnih.gov They are central to cascade reactions, such as the Prins/Friedel-Crafts cyclization, which can generate tetralin scaffolds in a single, efficient operation from acyclic precursors. nih.govbeilstein-journals.org The choice of Lewis acid can influence reaction outcomes, with studies showing variations in yield based on the specific acid employed. nih.gov
Table 1: Comparison of Selected Cyclization Reagents for Tetralone Synthesis
| Reagent | Precursor Example | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Eaton's Reagent | Methyl 4-(3-methoxyphenyl)butanoate | 6-methoxy-1-tetralone | 91% | chemicalbook.com |
| Sulfuric Acid | Bromoacid (20) | 3-Carboxy bromo tetralone (21) | Not specified | researchgate.net |
| AlCl₃ | 2-(2-vinylphenyl)acetaldehyde derivative | 4-Aryl-tetralin-2-ol | 50% | nih.gov |
| Et₂AlCl | 2-(2-vinylphenyl)acetaldehyde derivative | 4-Aryl-tetralin-2-ol | 55% | nih.gov |
Ring expansion reactions represent an innovative and less conventional approach to forming tetralone rings, offering access to diverse structures from different starting materials. nih.gov These methods can overcome some of the regioselectivity challenges inherent in classical cyclizations.
A key example is the silver-catalyzed ring expansion of tertiary cyclobutanols, which furnishes 1-tetralones regioselectively under mild reaction conditions. rsc.org This strategy has been highlighted as a useful method for obtaining 8-methoxy-1-tetralone. researchgate.netrepec.org Another modern approach involves a metal-free, photoredox-catalyzed ring expansion of cyclopropanols containing a styrene (B11656) moiety to produce 1-tetralone (B52770) derivatives. organic-chemistry.org These strategies are particularly valuable in the development of small-molecule libraries due to their capacity to generate structural diversity. nih.govresearchgate.netnih.gov
The selective introduction of a bromine atom at the C-8 position is a critical step in the synthesis of the target molecule. The timing and method of this halogenation are paramount for success.
Late-Stage Bromination Challenges: As discussed in the retrosynthetic analysis, direct bromination of a pre-formed 6-methoxy-1-tetralone ring is not a feasible route to the 8-bromo isomer. The strong activating and directing effects of the C-6 methoxy group would favor substitution at other positions. nih.gov
Early-Stage Bromination and Directing Group Strategy: The most effective strategy involves the bromination of a precursor prior to the ring-closing step. researchgate.net In a highly successful synthesis of 8-methoxy-1-tetralone, a bromine atom was strategically used as a blocking group on the phenyl ring of a methyl 4-arylbutyric ester intermediate. thieme-connect.com This bromine atom prevents the Friedel-Crafts acylation from occurring at the para-position relative to the methoxy group, forcing the cyclization to proceed at the desired ortho-position to give the this compound skeleton directly. This highlights a sophisticated use of a halogen atom not just as a final functionality but as a crucial element of synthetic control.
Control of Reaction Conditions: The conditions for bromination are critical for achieving selectivity. Depending on whether ionic or radical conditions are used, bromination can be directed to either an aromatic ring or an aliphatic side chain, a principle that underscores the importance of precise reaction control in halogenation chemistry. nih.gov
Optimization of Reaction Conditions for High-Yield Synthesis of this compound
The high-yield synthesis of this compound necessitates careful optimization of various reaction parameters. While direct literature on the optimization for this specific compound is scarce, valuable insights can be drawn from the synthesis of its close analogue, 8-methoxy-1-tetralone, and related brominated intermediates. researchgate.netresearchgate.net
The choice of catalyst is pivotal in the cyclization step, which is often a Friedel-Crafts type reaction. Lewis acids are commonly employed to facilitate the intramolecular acylation.
Table 1: Catalyst Systems in Tetralone Synthesis
| Catalyst System | Substrate | Observations | Reference |
|---|---|---|---|
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Methyl 4-arylbutyrate esters | Effective for intramolecular acylation to form tetralones. researchgate.net | researchgate.net |
| Sulfuric Acid (conc.) | Bromo-substituted arylbutyric acids | Promotes cyclization to form bromotetralones. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Aluminum Chloride (AlCl₃) | Anisole and 4-chlorobutyryl chloride | A significant excess is required for high yields in a short time frame for the synthesis of 6-methoxy-β-tetralone. orgsyn.orggoogle.com | orgsyn.orggoogle.com |
Solvent and temperature are critical parameters that can influence reaction rates, selectivity, and yield.
For the synthesis of 6-methoxy-β-tetralone, dichloromethane (B109758) has been reported as a superior solvent to carbon disulfide. orgsyn.org The reaction temperature for the initial acylation is typically kept low (e.g., using an acetone-dry ice bath), followed by warming to room temperature for the cyclization. orgsyn.org In a one-pot synthesis of 6-methoxy-1-tetralone, the initial reaction is carried out at -10 to 40 °C, and the temperature is then raised to 70-120 °C for the cyclization step. google.comchemicalbook.com
Table 2: Solvent and Temperature Effects in Tetralone Synthesis
| Solvent | Temperature | Reaction Step | Observations | Reference |
|---|---|---|---|---|
| Dichloromethane | Cooled (acetone-dry ice), then room temp. | Friedel-Crafts acylation/cyclization | Improved yield and convenience compared to carbon disulfide. orgsyn.org | orgsyn.org |
| Dichloroethane | 0-15 °C, then 80-100 °C | One-pot acylation and cyclization | Efficient for the synthesis of 6-methoxy-1-tetralone. google.com | google.com |
The specific conditions for the synthesis of this compound would likely involve a non-polar or moderately polar aprotic solvent for the cyclization step, with temperature being carefully controlled to prevent side reactions.
A key challenge in the synthesis of asymmetrically substituted tetralones is controlling the regioselectivity of the cyclization. In the synthesis of 8-methoxy-1-tetralone, cyclization can occur ortho or para to the methoxy group, with the para-cyclized product, 6-methoxy-1-tetralone, being thermodynamically preferred. researchgate.net
To circumvent this, a bromine substituent can be strategically introduced as a blocking group at the C4 position of the intermediate methyl 4-arylbutyric ester. researchgate.net This forces the cyclization to occur at the desired position, ortho to the methoxy group. The bromine can then be removed in a subsequent step if the unsubstituted product is desired. This strategy is directly applicable to the synthesis of this compound, where the bromine is a desired feature of the final molecule.
Another approach to control regioselectivity involves the use of ortho-lithiation, where a directed metalation group guides the reaction to a specific position. researchgate.net
By-products can also arise from the further reaction of the desired product. For instance, in the hydrogenation of naphthalene (B1677914) to tetralin, over-hydrogenation to decalin can occur. mdpi.comresearchgate.net Careful selection of catalyst and reaction conditions is necessary to achieve high selectivity for the desired tetralin product. mdpi.comresearchgate.net
Stereoselective Synthesis Approaches to Related Tetralin-1-one Frameworks
The development of stereoselective methods for the synthesis of tetralin-1-one frameworks is crucial, as many biologically active molecules containing this scaffold are chiral. While specific stereoselective syntheses of this compound are not widely reported, several strategies have been developed for related structures.
One notable approach is the asymmetric hydrogenation of α,γ-dienamide esters using a Rh-Et-DuPHOS catalyst system, which provides access to γ,δ-unsaturated amino acids with high regio- and enantioselectivity. researchgate.net These can be precursors to chiral tetralone derivatives.
Another strategy involves the stereoselective synthesis of tetralin-fused spirooxindoles through a researchgate.netCurrent time information in Denbighshire, GB.-hydride shift/cyclization process, achieving good to excellent diastereoselectivities. chemrxiv.org Furthermore, Rh(III)-catalyzed tandem ortho C-H olefination of cyclic 4-aryl sulfamidates followed by intramolecular cyclization allows for the direct and stereoselective synthesis of 1,3-disubstituted isoindolines, which can be converted to tetralins. researchgate.net
Asymmetric ring-opening reactions of bicyclic systems catalyzed by transition metals, such as rhodium, also represent a powerful tool for accessing enantiomerically enriched tetralin scaffolds. acs.org
Exploration of Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis is of growing importance to minimize environmental impact. tandfonline.com Several avenues can be explored for a greener synthesis of this compound.
Table 3: Green Chemistry Approaches in Tetralone Synthesis
| Green Chemistry Principle | Application | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacing hazardous solvents | Use of supercritical hexane (B92381) as a solvent for naphthalene hydrogenation to tetralin. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Catalysis | Use of heterogeneous and reusable catalysts | Polymer-stabilized Pt nanoparticles for naphthalene hydrogenation. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Atom Economy | Designing reactions that maximize the incorporation of all materials | One-pot tandem Michael addition-cyclization processes. researchgate.net | researchgate.net |
The use of supercritical fluids, such as supercritical hexane, as a solvent for hydrogenation reactions offers advantages of higher diffusivity and lower viscosity, leading to intensified mass transfer and increased reaction rates. mdpi.comresearchgate.net This also facilitates easier separation of the product.
Employing heterogeneous catalysts, such as polymer-stabilized platinum nanoparticles, allows for catalyst recovery and reuse, which is a key aspect of sustainable chemistry. mdpi.comresearchgate.net
Photoredox catalysis driven by visible light is an emerging green technology for organic synthesis. rsc.org This approach has been successfully applied to the construction of 4-aryl tetralones, utilizing an organic dye as a photocatalyst and molecular oxygen as a green oxidant. rsc.org Such methods offer a more sustainable alternative to traditional syntheses that often require harsh conditions and environmentally unfriendly reagents. rsc.org
Chemical Reactivity and Transformation of 8 Bromo 6 Methoxy Tetralin 1 One
Reactions at the Carbonyl Functionality (C1-Ketone)
The ketone group at the C1 position is a primary site for a variety of chemical modifications, including nucleophilic additions, reductions, and reactions involving the adjacent enolizable protons.
The carbonyl carbon of 8-Bromo-6-methoxy-tetralin-1-one is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental in expanding the molecular framework. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. While specific studies on this compound are not prevalent in the reviewed literature, the behavior of similar tetralone systems suggests that these reactions would proceed readily. In a study on the synthesis of (±)-jungianol, a related compound, 5-methoxy-1-tetralone, was subjected to nucleophilic addition, indicating the feasibility of such transformations on this class of molecules. acs.org
The ketone functionality of tetralones can be readily reduced to the corresponding alcohol, a transformation that has been explored for various substituted tetralones. nih.gov The reduction of the carbonyl group in 1-tetralone (B52770) derivatives with agents like sodium borohydride (B1222165) (NaBH₄) typically yields the corresponding racemic alcohol. nih.gov For instance, the reduction of a series of substituted 1-tetralones to their alcohol derivatives has been documented as a straightforward process. nih.gov
For more stereocontrolled reductions, biocatalytic methods have been employed. Ketoreductases (KREDs) have been used for the enantioselective reduction of substituted β-tetralones, yielding chiral alcohols with high enantiomeric excess. tandfonline.com Similarly, fungal strains like Absidia cylindrospora have been used for the enantioselective reduction of α-tetralone. nih.gov Asymmetric transfer hydrogenation using Noyori–Ikariya type Ru(II) complexes is another powerful method for the stereoselective reduction of both the C=C and C=O bonds in arylidene-substituted tetralones. acs.org
The complete removal of the carbonyl oxygen (deoxygenation) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these conditions might also affect the bromine substituent. A milder alternative is the Birch reduction, which has been shown to reduce α-tetralone to the corresponding tetralin in excellent yield. pearson.com
Table 1: Representative Conditions for the Reduction of Tetralone Derivatives
| Reaction Type | Reagent/Catalyst | Substrate Example | Product | Reference |
| Achiral Reduction | Sodium Borohydride (NaBH₄) | Substituted 1-tetralones | 1-Tetralol derivatives | nih.gov |
| Enantioselective Reduction | Ketoreductases (KREDs) | 7-hydroxy-2-tetralone | (S)-7-hydroxy-2-tetralol | tandfonline.com |
| Asymmetric Transfer Hydrogenation | Noyori–Ikariya Ru(II) complexes, HCO₂Na | 2-arylidene-1-tetralones | cis-benzylic alcohols | acs.org |
| Deoxygenation (Birch Reduction) | Na, NH₃(l), EtOH | α-Tetralone | Tetralin | pearson.com |
The protons on the carbon atom adjacent to the carbonyl group (C2) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can undergo a variety of alpha-substitution reactions. While specific literature on the enolate chemistry of this compound is scarce, the principles are well-established for tetralone systems. For example, in the total synthesis of catalponol, an LDA-mediated enolate formation of a chromium-complexed tetralone was a key step for subsequent prenylation. semanticscholar.org These reactions allow for the introduction of alkyl, acyl, and other functional groups at the C2 position, further diversifying the molecular structure.
Reactivity of the Bromine Moiety (C8-Bromo)
The bromine atom at the C8 position is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The C8-bromo substituent of this compound is expected to readily participate in these transformations.
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. libretexts.orgyoutube.comyoutube.comyoutube.com This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov While a specific example with this compound is not available, the Suzuki coupling of other bromo-substituted heterocycles and aromatic compounds is well-documented. nih.gov
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly efficient for forming carbon-carbon bonds between sp² and sp hybridized carbons. wikipedia.orgresearchgate.net The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orgnih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.orgnih.gov Different generations of catalyst systems have been developed to improve the efficiency and scope of this reaction. wikipedia.org
Table 2: General Conditions for Cross-Coupling Reactions of Aryl Bromides
| Reaction | Catalyst/Precatalyst | Ligand | Base | Typical Solvent | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Water | youtube.comnih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, i-Pr₂NH | Toluene, DMF | wikipedia.orgnih.gov |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | wikipedia.orgorganic-chemistry.orgnih.gov |
Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the C8-bromo group. wikipedia.org In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to be favorable, the aromatic ring usually needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.comyoutube.com In the case of this compound, the carbonyl group at C1 is an electron-withdrawing group. However, its activating effect on the C8 position (meta) is not as strong as it would be on the C5 or C7 positions (ortho/para). The methoxy (B1213986) group at C6 is electron-donating, which would further deactivate the ring towards nucleophilic attack. Therefore, classical SNAr reactions on this substrate are expected to be challenging and may require harsh conditions or specialized reagents. nih.govresearchgate.net
Reductive Debromination Strategies
The bromine atom at the C8 position of this compound can be selectively removed through reductive debromination to yield 6-methoxy-tetralin-1-one. researchgate.netnih.gov A common and effective method for this transformation is catalytic hydrogenation. researchgate.net
This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The process involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by hydrogenolysis of the resulting carbon-palladium bond. The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to ensure high yields and selectivity.
A detailed example involves the conversion of 7-bromo-5-methoxy-2,2-dimethyl-1-tetralone to 5-methoxy-2,2-dimethyl-1-tetralone, which proceeds in high yield using a 10% Pd-C catalyst in ethanol (B145695) at room temperature under a hydrogen atmosphere. A similar strategy is expected to be effective for the debromination of this compound.
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 7-bromo-5-methoxy-2,2-dimethyl-1-tetralone | 10% Pd-C, H₂, Ethanol, Room Temperature | 5-methoxy-2,2-dimethyl-1-tetralone | High |
Reactions of the Methoxy Group (C6-Methoxy)
The methoxy group at the C6 position is a key functional handle that can be manipulated to introduce other functionalities or to be removed entirely.
The cleavage of the methyl ether at the C6 position to reveal the corresponding phenol (B47542) is a crucial transformation. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective choice. researchgate.net The reaction with BBr₃ typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the phenoxide and methyl bromide. masterorganicchemistry.com Subsequent workup with water protonates the phenoxide to yield the desired phenol. masterorganicchemistry.com
Other reagents for ether cleavage include strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.com However, these conditions can sometimes lead to side reactions, making Lewis acid-mediated demethylation, like with BBr₃, a milder and more selective alternative. researchgate.netmasterorganicchemistry.com
Once the methoxy group is cleaved to a hydroxyl group, it opens up possibilities for further transformations. The resulting phenol can be converted to a variety of other oxygen-containing functional groups. For instance, it can be acylated to form esters or alkylated to introduce different ether groups.
A notable transformation is the conversion to an aryl triflate by reaction with triflic anhydride (B1165640) in the presence of a base. The aryl triflate is an excellent leaving group and can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds.
Electrophilic Aromatic Substitution on the Benzenoid Ring
The benzene (B151609) ring of the tetralin-1-one system is susceptible to electrophilic aromatic substitution reactions. masterorganicchemistry.commakingmolecules.comwikipedia.orguci.edu The existing substituents, the methoxy group at C6 and the bromine at C8, along with the carbonyl group of the tetralone ring, direct the position of incoming electrophiles.
The methoxy group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating but also an ortho-, para-director. The carbonyl group is a deactivating, meta-director. The interplay of these directing effects determines the regioselectivity of the substitution. Given the positions of the existing groups, the C5 and C7 positions are the most likely sites for electrophilic attack.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. wikipedia.orglibretexts.org
Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst. makingmolecules.comwikipedia.org
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid like aluminum chloride. wikipedia.org
| Reaction | Typical Reagents | Electrophile |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |
| Halogenation | Br₂, FeBr₃ | Br⁺ |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ (Carbocation) |
Rearrangement Reactions of the Tetralin-1-one Core
The tetralin-1-one skeleton itself can undergo rearrangement reactions under certain conditions. One such transformation is the Baeyer-Villiger oxidation, where the ketone is converted to a lactone (a cyclic ester) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, this would lead to the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic carbon or the methylene (B1212753) carbon of the alicyclic ring.
Another potential rearrangement is the Schmidt reaction, which involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. This reaction can lead to the formation of a lactam (a cyclic amide) by insertion of a nitrogen atom into the ring.
Furthermore, under strongly acidic conditions or at high temperatures, rearrangements involving the carbocation intermediates formed during other reactions, such as Friedel-Crafts alkylation, can occur, potentially leading to skeletal reorganization of the tetralin core. msu.edu
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 8 Bromo 6 Methoxy Tetralin 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about their spatial relationships.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
¹H NMR: The proton NMR spectrum of 8-Bromo-6-methoxy-tetralin-1-one is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the aliphatic ring. The aromatic region would display two singlets, corresponding to the protons at the C-5 and C-7 positions. The methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm. The aliphatic portion of the molecule, a tetralone ring, will show three multiplets corresponding to the protons at C-2, C-3, and C-4, each integrating to two protons.
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, 11 distinct signals are expected. Key signals include the carbonyl carbon (C-1) appearing significantly downfield (>190 ppm), the carbons of the aromatic ring, the methoxy carbon (~55-56 ppm), and the three aliphatic carbons. The carbon atom bonded to the bromine (C-8) would be identifiable by its chemical shift, influenced by the halogen's electronegativity and heavy atom effect.
Expected ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.
| Predicted NMR Data for this compound | ||
|---|---|---|
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-1 (C=O) | - | ~196.5 |
| C-2 (-CH₂) | ~2.65 (t) | ~38.8 |
| C-3 (-CH₂) | ~2.10 (m) | ~22.9 |
| C-4 (-CH₂) | ~2.95 (t) | ~29.5 |
| C-4a | - | ~144.2 |
| C-5 (Ar-H) | ~7.30 (s) | ~114.1 |
| C-6 (Ar-C-O) | - | ~159.0 |
| C-7 (Ar-H) | ~6.85 (s) | ~112.5 |
| C-8 (Ar-C-Br) | - | ~117.0 |
| C-8a | - | ~132.0 |
| -OCH₃ | ~3.85 (s) | ~55.7 |
2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, key correlations would be observed between the protons at C-2/C-3 and C-3/C-4, confirming the connectivity within the aliphatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms and protons. youtube.com This is used to definitively assign the proton signals to their corresponding carbon atoms listed in the 1D NMR data table. For instance, the triplet at ~2.95 ppm would show a cross-peak with the carbon signal at ~29.5 ppm, assigning them both to the C-4 position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular puzzle. mdpi.com Key HMBC correlations would include:
The methoxy protons (~3.85 ppm) to the C-6 carbon (~159.0 ppm).
The C-5 proton (~7.30 ppm) to carbons C-4, C-7, and C-8a.
The C-4 protons (~2.95 ppm) to the carbonyl carbon C-1 and the aromatic carbon C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY spectrum could show a correlation between the C-5 proton and the C-4 protons, confirming their spatial proximity on the fused ring system.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov The molecular formula for this compound is C₁₁H₁₁BrO₂, giving it a molecular weight of approximately 255.11 g/mol . glpbio.combiocompare.com
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound, the monoisotopic mass is calculated to be 253.99425 Da. uni.lu An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula. Furthermore, the presence of a bromine atom would be unequivocally confirmed by a characteristic isotopic pattern for the molecular ion, showing two peaks of nearly equal intensity separated by approximately 2 Da ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Different ionization methods can be employed to generate ions for mass analysis.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.govsemanticscholar.org For this compound, positive-ion ESI-MS would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 255/257. Adducts with sodium [M+Na]⁺ (m/z 277/279) or potassium [M+K]⁺ (m/z 293/295) are also commonly observed. uni.luuni.lu This technique is excellent for confirming molecular weight. researchgate.net
Electron Ionization (EI-MS): EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a "fingerprint" that can be used for structural elucidation and library matching. The molecular ion (M⁺) at m/z 254/256 would be observed. Plausible fragmentation pathways for this compound would include the loss of key functional groups, providing structural clues.
Plausible EI-MS Fragmentation
| m/z of Fragment | Proposed Lost Neutral Fragment | Structural Interpretation |
|---|---|---|
| 226/228 | CO | Loss of the carbonyl group, typical for ketones. |
| 240/242 | CH₃ | Loss of a methyl radical from the methoxy group. |
| 175 | Br | Loss of the bromine atom. |
| 147 | Br, CO | Consecutive loss of bromine and carbon monoxide. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be dominated by absorptions corresponding to its ketone and ether functionalities, as well as its aromatic and aliphatic C-H bonds. Data from the related compound 6-methoxy-α-tetralone shows characteristic peaks that would be expected to be present in the target molecule. nih.gov
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2960 | C-H Stretch | Aliphatic C-H (-CH₂-) |
| ~1685 | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether (Methoxy) |
| ~600-800 | C-Br Stretch | Aryl Bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The aromatic ring and the carbonyl group in this compound constitute its primary chromophores. The absorption of UV light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of a compound like this compound is expected to display characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-energy transitions associated with the aromatic system and the carbonyl double bond, resulting in strong absorption bands at shorter wavelengths.
n → π transitions:* These lower-energy transitions involve the non-bonding electrons of the oxygen atom in the carbonyl group. They result in weaker absorption bands at longer wavelengths.
The substitution pattern on the aromatic ring, including the bromo and methoxy groups, influences the position and intensity of these absorption maxima (λmax). While specific experimental data for this compound is not extensively published in readily accessible literature, analysis of the structurally related compound 6-methoxy-α-tetralone can provide some context. For 6-methoxy-α-tetralone, characteristic UV absorption spectra have been recorded, which helps in predicting the spectral features of its brominated analogue. The addition of a bromine atom is likely to cause a bathochromic (red) shift in the absorption maxima due to its electronic effects on the aromatic system.
A hypothetical UV-Vis data table for this compound, based on general principles and data from similar structures, is presented below.
| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Solvent |
| π → π* (Aromatic) | 220-280 | High | Ethanol (B145695) |
| n → π* (Carbonyl) | 300-340 | Low | Hexane (B92381) |
This table is illustrative and based on the expected spectroscopic behavior of the compound's chromophores. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of this compound with a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map can be constructed, from which the atomic positions are determined.
For this compound, an X-ray crystal structure would definitively confirm:
The positions of the bromo and methoxy substituents on the aromatic ring.
The conformation of the tetralone ring system.
Intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which influence the crystal packing.
Currently, there is a lack of publicly available crystal structure data specifically for this compound in crystallographic databases. However, the general crystallographic parameters that would be determined from such an analysis are listed in the following table.
| Crystallographic Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the separation, purification, and assessment of the purity of organic compounds like this compound. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for purity assessment. For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. Commercial suppliers often report a purity of ≥97% for this compound, as determined by HPLC. biocompare.com
A representative table of HPLC parameters for the analysis of this compound is provided below.
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table outlines a typical set of conditions for the HPLC analysis of a tetralone derivative.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the main component and any impurities. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method used to monitor the progress of reactions, identify compounds, and determine their purity. libretexts.orgyoutube.comyoutube.com A spot of the compound solution is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the differential adsorption of the compound to the stationary phase and its solubility in the mobile phase. The position of the compound is visualized, often using a UV lamp, and is characterized by its retention factor (Rf) value. For a synthesis of a tetralone derivative, TLC can be used to monitor the reaction's completion. nih.gov
Computational and Theoretical Investigations of 8 Bromo 6 Methoxy Tetralin 1 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and other key parameters.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 8-Bromo-6-methoxy-tetralin-1-one. DFT calculations can provide detailed information about the ground state properties of the molecule.
By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can optimize the molecular geometry of this compound. This optimization yields key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, the presence of the bromine atom at the C8 position and the methoxy (B1213986) group at the C6 position is expected to induce specific distortions in the aromatic and aliphatic rings compared to the unsubstituted tetralin-1-one.
Furthermore, DFT calculations can determine various electronic properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the carbonyl oxygen and the oxygen of the methoxy group are expected to be regions of high electron density, while the hydrogen atoms and the region around the bromine atom might be relatively electron-poor. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO).
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
| Total Energy | Hypothetical Value (e.g., -2548.7 Hartree) |
| Dipole Moment | Hypothetical Value (e.g., 3.5 Debye) |
| HOMO Energy | Hypothetical Value (e.g., -6.2 eV) |
| LUMO Energy | Hypothetical Value (e.g., -1.8 eV) |
| HOMO-LUMO Gap | Hypothetical Value (e.g., 4.4 eV) |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
Ab Initio Methods for Energetics and Reactivity Predictions
Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer a higher level of theory and can provide more accurate energetic and reactivity predictions, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant.
For this compound, ab initio calculations can be employed to obtain a highly accurate total energy, which can be used to calculate the heat of formation and other thermodynamic properties. These methods can also be used to investigate the energies of various reactive intermediates and transition states, providing a more refined understanding of potential reaction mechanisms involving this compound. While computationally intensive for a molecule of this size, methods like MP2 can offer a good balance of accuracy and feasibility for geometry optimization and frequency calculations.
Conformational Analysis and Energy Landscapes of this compound
The aliphatic ring of the tetralin-1-one scaffold is not planar and can adopt several conformations. The most common conformations are the half-chair and the envelope. The presence of substituents can significantly influence the relative stability of these conformers.
A conformational analysis of this compound would involve systematically exploring the potential energy surface (PES) by rotating the flexible dihedral angles, particularly within the six-membered aliphatic ring. This can be achieved using molecular mechanics methods for an initial scan, followed by more accurate DFT or ab initio calculations for the low-energy conformers.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.
For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the proposed structure. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the bromine and methoxy substituents.
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations provide the positions and intensities of the vibrational modes. The predicted IR spectrum would show characteristic peaks for the carbonyl (C=O) stretch, C-H stretches (aromatic and aliphatic), C-O stretches of the methoxy group, and the C-Br stretch. Comparing the computed spectrum with an experimental one can help in assigning the observed absorption bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value/Range |
| ¹H NMR Chemical Shifts (ppm) | |
| Aromatic Protons | Hypothetical Range (e.g., 6.8 - 7.5 ppm) |
| Methoxy Protons | Hypothetical Value (e.g., 3.9 ppm) |
| Aliphatic Protons | Hypothetical Range (e.g., 2.0 - 3.0 ppm) |
| ¹³C NMR Chemical Shifts (ppm) | |
| Carbonyl Carbon | Hypothetical Value (e.g., 195 ppm) |
| Aromatic Carbons | Hypothetical Range (e.g., 110 - 160 ppm) |
| Methoxy Carbon | Hypothetical Value (e.g., 56 ppm) |
| IR Frequencies (cm⁻¹) | |
| C=O Stretch | Hypothetical Value (e.g., 1685 cm⁻¹) |
| Aromatic C-H Stretch | Hypothetical Range (e.g., 3050 - 3100 cm⁻¹) |
| Aliphatic C-H Stretch | Hypothetical Range (e.g., 2850 - 2960 cm⁻¹) |
| C-O Stretch (Methoxy) | Hypothetical Value (e.g., 1250 cm⁻¹) |
| C-Br Stretch | Hypothetical Value (e.g., 650 cm⁻¹) |
Note: The values in this table are hypothetical and illustrative of the data that would be generated by computational predictions.
Mechanistic Studies of Key Reactions Involving this compound via Transition State Theory
Transition State Theory (TST) combined with quantum chemical calculations is a powerful approach to study the mechanisms of chemical reactions. For this compound, several reactions could be of interest, such as nucleophilic substitution at the aromatic ring, reactions at the carbonyl group, or reactions involving the α-protons.
A mechanistic study would involve locating the transition state (TS) structure for a given reaction pathway. The TS is a first-order saddle point on the potential energy surface. By calculating the energy of the reactants, transition state, and products, the activation energy and the reaction energy can be determined. This allows for a quantitative assessment of the reaction's feasibility and kinetics.
For example, the mechanism of a nucleophilic aromatic substitution reaction, where a nucleophile replaces the bromine atom, could be investigated. The calculations would help to determine whether the reaction proceeds via an SNAr mechanism (addition-elimination) or another pathway. The influence of the methoxy and carbonyl groups on the stability of the Meisenheimer intermediate could be assessed.
Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Substituted Tetralin-1-ones
Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of substituted tetralin-1-ones, including this compound, a QSRR study could be developed to predict their reactivity in a specific reaction.
This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. The reactivity data, which could be experimental or computationally derived (e.g., activation energies), would then be correlated with the calculated descriptors using statistical methods like multiple linear regression or partial least squares.
A successful QSRR model would not only allow for the prediction of reactivity for new, unsynthesized tetralin-1-one derivatives but also provide insights into the structural features that are most important for determining their reactivity.
Molecular Dynamics Simulations for Understanding Dynamic Behavior
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations can reveal detailed information about the conformational landscape, stability, and intermolecular interactions of a molecule, which are crucial for understanding its chemical reactivity and potential biological activity.
Detailed Research Findings from Analogous Systems
Although direct MD simulation data for this compound is scarce, research on related tetralone derivatives provides a clear indication of the insights that can be gained. For instance, studies on other substituted tetralones have utilized MD simulations to explore their binding interactions with proteins and to understand their stability. nih.gov
In a typical MD simulation study of a tetralone derivative, the following steps are generally undertaken:
System Preparation: A 3D model of the molecule is generated and placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, is applied to the system.
Simulation Run: The simulation is run for a specific period, allowing the molecule to move and interact freely according to the laws of classical mechanics.
Trajectory Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic properties, such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions.
Illustrative Data from a Tetralone Analog
To illustrate the type of data obtained from such simulations, the table below presents hypothetical, yet representative, findings from an MD simulation of a substituted tetralone, highlighting key dynamic properties.
| Simulation Parameter | Value/Observation | Significance for Molecular Behavior |
| Simulation Time | 100 nanoseconds (ns) | Provides a sufficient timescale to observe significant conformational changes and interactions. |
| RMSD of Backbone | 1.5 Å | Indicates that the core tetralone structure remains relatively stable throughout the simulation. |
| RMSF of Substituents | Methoxy Group: 2.0 Å, Bromo Group: 1.2 Å | Suggests the methoxy group has higher flexibility compared to the bromo substituent. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Quantifies the exposure of the molecule to the solvent, which is important for solubility and interaction with other molecules. |
| Hydrogen Bonds | Average of 2 with solvent | Indicates the extent of interaction with the surrounding water molecules, influencing its solubility and stability. |
*This table is illustrative and based on typical findings for substituted tetralones.
The insights from such simulations are invaluable. For this compound, understanding the dynamic interplay between the bulky bromine atom and the flexible methoxy group could shed light on its reactivity and how it might fit into the active site of a biological target. researchgate.net Density Functional Theory (DFT) calculations, often performed in conjunction with MD simulations, can further elucidate the electronic properties and reactivity of the molecule. acs.org
Role of 8 Bromo 6 Methoxy Tetralin 1 One As a Synthetic Intermediate and Building Block
Synthesis of Novel Organic Frameworks Incorporating the Tetralin-1-one Moiety
The rigid bicyclic structure of the tetralin-1-one core makes 8-Bromo-6-methoxy-tetralin-1-one an intriguing candidate for the construction of novel organic frameworks. The bromine atom on the aromatic ring is particularly suited for cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions could be employed to link the tetralin-1-one unit with other organic struts, leading to the formation of larger, well-defined porous organic polymers (POPs) or covalent organic frameworks (COFs). The methoxy (B1213986) group can influence the electronic properties and solubility of the resulting framework, while the ketone functionality offers a site for post-synthetic modification.
Table 1: Potential Reactions for Framework Synthesis
| Reaction Type | Reactant for this compound | Potential Product |
| Suzuki Coupling | Arylboronic acids or esters | Biphenyl-linked tetralin-1-one structures |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl-linked tetralin-1-one frameworks |
| Buchwald-Hartwig Amination | Amines | Nitrogen-containing porous materials |
Precursor for the Development of Advanced Materials
The inherent properties of the this compound scaffold suggest its utility as a precursor for advanced materials, although specific examples are not yet documented. The aromatic system and the potential for delocalization through the ketone group could be exploited in the synthesis of conductive polymers. For instance, electropolymerization or chemical polymerization of derivatives of this compound could lead to new materials with interesting electronic properties. Furthermore, the rigid and somewhat planar structure of the tetralin-1-one core is a feature often found in liquid crystals. Modification of the substituent groups could potentially lead to the development of novel liquid crystalline materials.
Application in Ligand Synthesis for Organometallic Catalysis
The design of effective ligands is crucial for the advancement of organometallic catalysis. This compound offers a platform for the synthesis of novel ligands. The bromine atom can be readily converted to other functional groups, such as phosphines, amines, or nitrogen-containing heterocycles, which are known to coordinate with transition metals. The stereochemistry of the tetralin-1-one backbone could also be exploited to create chiral ligands for asymmetric catalysis.
Table 2: Potential Ligand Synthesis Pathways
| Functional Group Introduction | Reagents and Conditions | Resulting Ligand Type |
| Phosphination | 1. n-BuLi, 2. ClPPh2 | Phosphine-based ligand |
| Amination | Buchwald-Hartwig amination with a chiral amine | Chiral aminophosphine (B1255530) ligand |
| Heterocycle Formation | Suzuki coupling with a boronic acid-substituted pyridine | Pyridyl-tetralone ligand |
Utility in the Construction of Natural Product Analogues
The tetralone framework is a common structural motif in a variety of natural products. While there is no specific documented synthesis of a natural product analogue starting from this compound, its structure presents a strategic starting point for synthetic chemists. The bromine atom allows for the introduction of various side chains and functional groups through cross-coupling reactions, enabling the construction of complex molecular architectures that mimic natural products. The challenge in such syntheses would lie in the strategic manipulation of the existing functional groups and the stereocontrolled introduction of new chiral centers.
Development of Chemo-Sensors and Probes
The development of chemo-sensors and probes for the detection of specific analytes is a growing area of research. Although no specific applications of this compound in this area have been reported, its structure has features that could be adapted for such purposes. The aromatic ring system can be a component of a fluorophore. The ketone and methoxy groups could act as binding sites for specific analytes, and the bromine atom provides a handle for attaching the molecule to other systems or for tuning its electronic properties. A synthetic strategy could involve modifying the tetralin-1-one to create a fluorescent molecule whose emission is quenched or enhanced upon binding to a target analyte.
Structure Reactivity and Structure Property Relationships in 8 Bromo 6 Methoxy Tetralin 1 One Analogs
Impact of Substituent Effects (Bromo and Methoxy) on Chemical Reactivity Profiles
The chemical reactivity of 8-Bromo-6-methoxy-tetralin-1-one is primarily governed by the electronic and steric influences of the bromo and methoxy (B1213986) substituents on the aromatic ring and the carbonyl group. The methoxy group at the 6-position is a strong electron-donating group (EDG) through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Conversely, the bromo group at the 8-position is a deactivating group, exhibiting a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating resonance effect (+R effect).
The methoxy group enhances the electron density of the aromatic ring, particularly at the ortho and para positions (C5 and C7). This activation makes the aromatic ring more susceptible to electrophilic attack. However, the bulky bromo group at the C8 position provides significant steric hindrance, which can direct incoming electrophiles away from the C7 position.
The bromo substituent, being highly electronegative, withdraws electron density from the aromatic ring via the sigma bond, deactivating it towards electrophilic substitution. Its resonance effect, which would direct ortho and para, is weaker than its inductive effect. The proximity of the bromo group to the carbonyl function at C1 also influences the reactivity of the carbonyl group through steric hindrance and electronic effects.
The interplay of these effects can be summarized as follows:
Nucleophilic Acyl Addition: The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the carbonyl carbon at C1 by donating electron density through the aromatic system. The steric bulk of the peri-positioned bromo group at C8 can hinder the approach of nucleophiles to the carbonyl group.
Reactions at the α-Carbon (C2): The acidity of the α-protons at C2 is influenced by the carbonyl group. The electronic effects of the aromatic substituents are transmitted to the enolate intermediate, potentially affecting the rates and regioselectivity of reactions such as alkylation and condensation.
A qualitative comparison of the reactivity of substituted tetralin-1-ones is presented in the table below.
| Compound | Predicted Reactivity towards Electrophilic Aromatic Substitution | Predicted Reactivity towards Nucleophilic Acyl Addition |
| 6-Methoxy-1-tetralone (B92454) | High | Moderate |
| 8-Bromo-1-tetralone | Low | High |
| This compound | Moderate | Moderate to Low |
Systematic Variation of Substituents on the Tetralin-1-one Scaffold and Consequent Chemical Outcomes
Systematic variation of substituents on the tetralin-1-one scaffold allows for the fine-tuning of its chemical properties. By replacing the bromo and methoxy groups with other substituents, a wide range of reactivity profiles can be achieved.
Effect of Varying the Halogen at C8:
Replacing the bromo group with other halogens (F, Cl, I) would primarily alter the balance between the inductive and resonance effects, as well as the steric bulk.
Fluorine: A fluoro substituent would exert a stronger -I effect and a weaker +R effect compared to bromine. It is also smaller, leading to less steric hindrance. This would result in a more deactivated aromatic ring but a more accessible carbonyl group.
Iodine: An iodo substituent would have a weaker -I effect and a more polarizable character. Its larger size would introduce greater steric hindrance around the C1 and C8 positions.
Effect of Varying the Alkoxy Group at C6:
Changing the methoxy group to other alkoxy groups (e.g., ethoxy, isopropoxy) would primarily impact the steric environment around the C6 position, with minor changes to the electronic properties. Larger alkoxy groups could further influence the orientation of reactants approaching the aromatic ring.
Introduction of Other Functional Groups:
The introduction of electron-withdrawing groups (e.g., -NO₂, -CN) or other electron-donating groups (e.g., -NH₂) would drastically alter the electronic landscape of the molecule, leading to significant changes in reactivity. For instance, a nitro group at the 7-position would strongly deactivate the ring towards further electrophilic substitution and increase the electrophilicity of the carbonyl group.
The following table illustrates the predicted outcomes of varying substituents on the tetralin-1-one scaffold.
| C8-Substituent | C6-Substituent | Predicted Major Impact on Reactivity |
| -Br | -OCH₃ | Balanced electronic and steric effects |
| -F | -OCH₃ | Stronger ring deactivation, less steric hindrance |
| -I | -OCH₃ | Weaker ring deactivation, greater steric hindrance |
| -Br | -OH | Increased activation of the aromatic ring |
| -Br | -NO₂ | Strong deactivation of the aromatic ring |
Regioselectivity and Stereoselectivity in Reactions of Substituted Tetralin-1-ones
Regioselectivity:
In electrophilic aromatic substitution reactions of this compound, the position of attack is determined by the combined directing effects of the substituents. The methoxy group is a powerful ortho, para-director, activating positions 5 and 7. The bromo group is a deactivating ortho, para-director. The carbonyl group is a meta-director, deactivating positions 5 and 7 relative to the 6-position.
Considering these factors:
Position 5 is activated by the methoxy group and deactivated by the carbonyl group.
Position 7 is activated by the methoxy group, but sterically hindered by the adjacent bromo group and deactivated by the carbonyl group.
Therefore, electrophilic attack is most likely to occur at the C5 position, which is para to the strongly activating methoxy group and avoids the steric bulk of the C8-bromo group.
In reactions involving the enolate, such as alkylation, two regioisomeric enolates can form (at C2 and towards the aromatic ring). The kinetic enolate is typically formed at the less substituted C2 position. The regioselectivity of these reactions can be controlled by the choice of base and reaction conditions.
Stereoselectivity:
The carbonyl group at C1 is prochiral, and its reduction can lead to the formation of a chiral alcohol. The stereochemical outcome of such a reduction is influenced by the steric hindrance imposed by the adjacent C8-bromo substituent. Bulky reducing agents are expected to approach from the less hindered face of the carbonyl group, leading to a specific stereoisomer. For instance, the approach of a hydride reagent might be directed by the bulky peri-substituent.
The stereoselectivity of reactions involving the chiral center that can be created at C2 will also be influenced by the existing stereochemistry and the substituents on the aromatic ring.
The table below summarizes the expected selectivity in key reactions.
| Reaction Type | Expected Regioselectivity | Expected Stereoselectivity |
| Electrophilic Aromatic Substitution | Predominantly at C5 | Not applicable |
| Nucleophilic Acyl Reduction | Not applicable | Dependent on the steric bulk of the reducing agent and the C8-bromo group |
| α-Alkylation | Kinetically controlled at C2 | Dependent on the reaction conditions and the nature of the electrophile |
Design Principles for Modulating Chemical Transformations through Structural Modifications
The understanding of structure-reactivity relationships in this compound analogs provides a foundation for designing molecules with specific chemical properties.
Enhancing Electrophilic Substitution: To favor electrophilic substitution, one could replace the deactivating bromo group with a hydrogen or an activating group. Alternatively, a more strongly activating group could be introduced at the 6-position.
Directing Regioselectivity: The regioselectivity of electrophilic attack can be precisely controlled by the strategic placement of blocking groups or by altering the electronic nature of the existing substituents. For example, introducing a bulky group at C5 would likely force substitution to C7, despite the steric hindrance from the C8-bromo group.
Controlling Stereoselectivity: The stereochemical outcome of reactions at the C1 carbonyl can be influenced by the size of the C8 substituent. Larger groups at this position will create a more biased steric environment, leading to higher diastereoselectivity in reduction reactions.
Modulating Acidity of α-Protons: The acidity of the protons at C2 can be increased by introducing electron-withdrawing groups on the aromatic ring, facilitating enolate formation and subsequent reactions.
These principles are crucial in the context of synthetic organic chemistry, where precise control over chemical transformations is paramount for the efficient construction of complex molecules.
Influence of Remote Substituents on the Aromaticity and Stability of the Ring System
The methoxy group, being an electron-donating group, increases the π-electron density in the aromatic ring, which can lead to a slight increase in aromatic character. Conversely, the electron-withdrawing bromo group can decrease the π-electron density, potentially leading to a minor decrease in aromaticity.
Emerging Research Directions and Future Outlook for 8 Bromo 6 Methoxy Tetralin 1 One Chemistry
Integration of Flow Chemistry and Continuous Synthesis Techniques for 8-Bromo-6-methoxy-tetralin-1-one Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. europa.eu Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. europa.eunih.gov
| Parameter | Batch Processing | Flow Chemistry | Advantage for this compound Synthesis |
| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Safer handling of exothermic steps like cyclization or bromination. europa.eu |
| Mixing | Often inefficient, can create local hotspots | Efficient and rapid due to small channel dimensions | Improved reaction homogeneity, leading to higher selectivity and yield. europa.eu |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer or in parallel | Facilitates seamless transition from lab discovery to industrial production. uc.pt |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk when handling reagents like bromine or strong acids. europa.eu |
| Process Control | Manual or semi-automated | Fully automated with precise control over parameters | Fine-tuning of reaction conditions to maximize desired product formation. nih.gov |
| Interactive Table 1: Comparison of Batch vs. Flow Chemistry for the production of this compound. |
Development of Novel Catalytic Systems for Efficient and Selective Transformations of this compound
The functional groups of this compound—an aryl bromide, a ketone, and an electron-rich aromatic ring—provide multiple handles for catalytic transformations. The development of novel catalytic systems is crucial for unlocking the synthetic potential of this scaffold.
The aryl bromide moiety is a prime site for cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination could be used to introduce a wide variety of substituents at the 8-position, creating a library of derivatives. Future research may focus on developing more robust and versatile catalysts that are tolerant of the ketone functionality and can operate under milder conditions.
Furthermore, C–H activation catalysis presents an exciting frontier. While the bromide offers a defined reaction site, direct functionalization of the C–H bonds on the aromatic ring could provide alternative pathways to novel structures, potentially catalyzed by metals like palladium, rhodium, or ruthenium. beilstein-journals.org
| Transformation Type | Target Site on Compound | Potential Catalytic System | Resulting Structure |
| Suzuki Coupling | C8-Br | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid | 8-Aryl/vinyl-6-methoxy-tetralin-1-one |
| Buchwald-Hartwig Amination | C8-Br | Pd catalyst, phosphine (B1218219) ligand, amine | 8-Amino-6-methoxy-tetralin-1-one derivatives |
| Carbonyl α-Functionalization | C2-H | Organocatalyst (e.g., proline) or metal complex | 2-Substituted-8-bromo-6-methoxy-tetralin-1-one |
| Directed C-H Arylation | C7-H | Pd(OAc)₂, directing group assistance | 7-Aryl-8-bromo-6-methoxy-tetralin-1-one |
| Interactive Table 2: Potential Catalytic Transformations for this compound. |
Exploration of Photochemical and Electrochemical Reactivity of the Compound
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. beilstein-journals.orgmdpi.com For this compound, this approach could unlock new reaction pathways. The carbon-bromine bond can be targeted for photoredox-mediated reactions. For example, single-electron reduction of the aryl bromide could generate an aryl radical, which could then participate in cyclizations or coupling reactions that are complementary to traditional methods. nih.gov This strategy could be used to forge new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Electrochemistry offers another sustainable and powerful method for driving chemical reactions. Anodic oxidation or cathodic reduction could be used to selectively activate different parts of the molecule. For example, electrochemical reduction could initiate reactions at the C-Br bond, while oxidation might engage the electron-rich methoxy-substituted ring, providing a high degree of control over reactivity based on the applied potential.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Syntheses
Retrosynthesis Planning: AI-powered software can propose novel and efficient synthetic routes to the target molecule and its derivatives, analyzing vast reaction databases to identify the most promising pathways. iscientific.orgnih.gov
Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of unknown reactions with high accuracy. rjptonline.orgacs.org This would allow researchers to prioritize experiments, saving time and resources when exploring the transformations described in sections 8.2 and 8.3. digitellinc.com For instance, an AI could predict the success of a specific cross-coupling reaction on the 8-bromo position before it is attempted in the lab.
Optimization of Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts, a task that is resource-intensive when done manually. technologynetworks.comchemcopilot.com
The integration of AI with automated synthesis platforms, such as the flow chemistry systems discussed in section 8.1, could ultimately lead to a closed-loop system for the rapid discovery and production of new molecules derived from the this compound scaffold. nih.gov
Potential as a Scaffold for Supramolecular Assembly or Self-Assembling Systems
Supramolecular chemistry involves the design of systems where molecules spontaneously associate through non-covalent interactions (e.g., hydrogen bonding, π–π stacking, van der Waals forces) to form larger, ordered structures. hw.ac.uk Self-assembling systems are of great interest for creating novel materials, sensors, and drug delivery vehicles. researchgate.netuchicago.edu
The structure of this compound possesses several features that could be exploited for supramolecular assembly. The flat, aromatic portion of the molecule is capable of engaging in π–π stacking interactions. The ketone and methoxy (B1213986) groups can act as hydrogen bond acceptors. By strategically modifying the scaffold, for example, by introducing hydrogen bond donors or other recognition motifs via the catalytic methods previously discussed, it is possible to program the molecule for self-assembly. The tetralone core provides a rigid, well-defined shape that can serve as a foundational building block, or scaffold, for constructing more complex, ordered architectures. researchgate.netnih.gov Future research could explore how derivatives of this compound might form liquid crystals, gels, or other organized materials.
Q & A
Basic: What are the standard synthetic routes for 8-bromo-6-methoxy-tetralin-1-one, and how are intermediates purified?
Answer:
The compound is typically synthesized via bromination of 6-methoxy-tetralin using N-bromosuccinimide (NBS) under controlled conditions. For example, bromination of 6-methoxy-tetralin yields a mixture of regioisomers (e.g., 6-bromo and 7-bromo derivatives), which are challenging to separate via standard column chromatography due to similar polarities . Instead, intermediates are often derivatized (e.g., oxidation to tetralones) before purification. Post-bromination, CuI and sodium methoxide in dimethylformamide (DMF) can facilitate transformations, followed by chromatographic separation of products .
Advanced: How can researchers address low regioselectivity during bromination of methoxy-substituted tetralins?
Answer:
Regioselectivity challenges arise from competing electrophilic aromatic substitution pathways. To improve selectivity:
- Directing Groups: Introduce temporary substituents (e.g., acetoxy groups) to steer bromination to desired positions.
- Catalytic Systems: Use Lewis acids (e.g., FeCl₃) or solvent polarity adjustments to favor specific transition states.
- Computational Modeling: Pre-screen reaction pathways using density functional theory (DFT) to predict bromine orientation .
Evidence from similar systems shows that methoxy groups at the 6-position can weakly direct bromination to adjacent positions, but steric and electronic factors often lead to mixed products .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, carbonyl carbons at ~200 ppm).
- IR Spectroscopy: Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹.
- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns (²⁷.9% abundance for bromine’s M+2 peak) .
Advanced: How can structural isomers of brominated tetralones be differentiated experimentally?
Answer:
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of substituents.
- X-ray Crystallography: Definitive structural assignment via crystal packing analysis (e.g., distinguishing 6-bromo vs. 8-bromo isomers) .
- Dynamic HPLC: Use chiral columns or gradient elution to separate isomers with minimal polarity differences .
Advanced: What strategies improve reaction yields in multi-step syntheses of brominated tetralones?
Answer:
- Step Optimization: Adjust reaction time, temperature, and stoichiometry. For example, bromination with NBS at 0°C reduces side reactions.
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd for cross-couplings) to enhance efficiency.
- Workup Protocols: Employ extraction with non-polar solvents (e.g., hexane) to recover intermediates before oxidation steps. Reported yields for similar syntheses range from 30–40%, highlighting the need for iterative optimization .
Advanced: How should researchers reconcile conflicting spectral data with computational predictions for brominated tetralones?
Answer:
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Meta-Analysis: Review methodological differences in computational parameters (e.g., solvent models, basis sets) that may cause discrepancies. For instance, hybrid methodologies combining wet-lab data with machine learning (ML) have resolved contradictions in receptor-binding studies, which could be adapted here .
Basic: What precautions are necessary for handling this compound due to its reactivity?
Answer:
- Moisture Sensitivity: Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carbonyl group.
- Light Sensitivity: Use amber glassware to avoid photodegradation of the bromine moiety.
- Waste Disposal: Quench residual bromine with sodium thiosulfate before disposal .
Advanced: How can computational models predict the reactivity of this compound in novel reactions?
Answer:
- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Transition-State Modeling: Simulate pathways for substitution or oxidation reactions using software like Gaussian or ADF.
- Hybrid Approaches: Integrate experimental data (e.g., kinetic isotope effects) to refine ML-based predictive models, as demonstrated in odorant-receptor studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
